Tetradecanamide
Overview
Description
Synthesis Analysis
The synthesis of tetradecanamide and similar compounds often involves the reaction of fatty acids or their derivatives with ammonia or amines. Although direct information on tetradecanamide synthesis from the provided papers is limited, synthesis approaches for related compounds can involve condensation reactions, where a carboxylic acid reacts with an amine, releasing water and forming an amide bond. Techniques and catalysts vary, aiming to improve yield, purity, and environmental friendliness of the process (Er et al., 2008).
Molecular Structure Analysis
Tetradecanamide crystallizes in the monoclinic system, with its molecules occurring in the crystal as dimers. These dimers are packed into rows, with the paraffin chains inclined at an angle, forming a crossed-chain structure. This detailed molecular arrangement highlights the compound's solid-state behavior and potential interactions in various environments (Turner & Lingafelter, 1955).
Chemical Reactions and Properties
While specific reactions of tetradecanamide are not detailed in the cited sources, amides like tetradecanamide can undergo various chemical reactions. These include hydrolysis under acidic or basic conditions to yield the original fatty acid and ammonia or the respective amine. Amides can also participate in condensation reactions and can be used as substrates in the synthesis of other organic compounds.
Physical Properties Analysis
The crystal structure of tetradecanamide reveals significant insights into its physical properties, such as melting point, solubility, and crystalline form. The crossed-chain structure observed suggests a degree of rigidity and packing efficiency, which can influence the compound's melting point and its behavior as a solid. Unfortunately, specific physical property data is not provided in the abstracts available (Turner & Lingafelter, 1955).
Scientific Research Applications
1. The Airwave Health Monitoring Study
The Airwave Health Monitoring Study, while primarily focused on evaluating health risks associated with the use of TETRA, a digital communication system, also broadly investigates the health of the workforce in Great Britain. This study includes comprehensive health screenings and long-term biochemical or genetic analyses, providing insights into occupational health risks and public health implications (Elliott et al., 2014).
2. Tissue Engineering and Regenerative Medicine
In the field of tissue engineering and regenerative medicine, Tetradecanamide plays a role in the development of "smart" biomaterials that actively participate in the formation of functional tissue. The advancement of biomaterials, including Tetradecanamide, is essential for future success in this domain (Furth et al., 2007).
3. Thermoelectric Materials and Applications
High-efficiency thermoelectric materials, such as Tetradecanamide, are crucial for power-generation devices that convert waste heat into electrical energy. This conversion is important for developing alternative energy technologies and reducing greenhouse gas emissions. Tetradecanamide's role in these materials contributes to various applications including biothermal batteries and power generation for deep-space probes (Tritt & Subramanian, 2006).
4. Pharmaceutical Materials Science
The concept of materials science tetrahedron (MST) includes Tetradecanamide as a drug component, demonstrating its role in pharmaceutical materials science. This concept forms a scientific foundation for the design and development of new drug products, where Tetradecanamide's structure, properties, and performance are considered (Sun, 2009).
Safety And Hazards
properties
IUPAC Name |
tetradecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEALYLRSRQDCRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060934 | |
Record name | Tetradecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecanamide | |
CAS RN |
638-58-4 | |
Record name | Tetradecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myristamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecanamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetradecanamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetradecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Myristamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A269J8QG0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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